molecular formula C19H20N2O3S B2984813 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one CAS No. 1349199-71-8

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one

Cat. No.: B2984813
CAS No.: 1349199-71-8
M. Wt: 356.44
InChI Key: NIUURRMQZVBZSY-UHFFFAOYSA-N
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Description

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one is a spirocyclic building block . It is part of a series of advanced angular [3.3]heptanes developed by Carreira and coworkers . The empirical formula is C19H20N2O3S and the molecular weight is 356.44 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: O=C1CN(CC2=CC=CC=C2)C13CN(S(C4=CC=C©C=C4)(=O)=O)C3 . The InChI key is NIUURRMQZVBZSY-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance with an assay of 95% . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Application in Catalyzed Reactions

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one, as a structural surrogate of piperazine, shows utility in arene amination reactions. Burkhard and Carreira (2008) demonstrated its application in Pd-catalyzed aryl amination reactions, highlighting its potential in synthetic chemistry for producing a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).

Practical Synthesis Routes

Hamza et al. (2007) described a practical route to synthesize 2,6-diazaspiro[3.3]heptanes through reductive amination of aldehydes with primary amines or anilines. This method is adaptable for library or large-scale synthesis, indicating the ease of access to these compounds for various research applications (Hamza et al., 2007).

Spirocyclic Compound Synthesis

The synthesis of novel angular azaspiro[3.3]heptanes, including this compound, has been reported by Guérot et al. (2011). They developed high-yield methods for creating gem-difluoro and gem-dimethyl variants, along with practical one-pot syntheses for functionalized derivatives. These methods are significant for drug discovery, providing building blocks for either library synthesis or individual preparative scale (Guérot et al., 2011).

Cycloaddition Reactions

Molchanov and Tran (2013) explored the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. These reactions result in a mixture of diastereoisomers, further demonstrating the compound's versatility in synthetic chemistry (Molchanov & Tran, 2013).

Future Directions

The future directions for 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one could involve its use in the synthesis of more complex spirocyclic compounds. As part of the advanced angular [3.3]heptanes developed by Carreira and coworkers, it may find applications in various areas of organic chemistry .

Properties

IUPAC Name

1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-15-7-9-17(10-8-15)25(23,24)21-13-19(14-21)18(22)12-20(19)11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUURRMQZVBZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(=O)CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-71-8
Record name 1349199-71-8
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